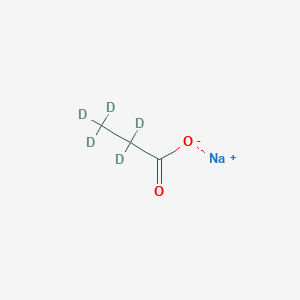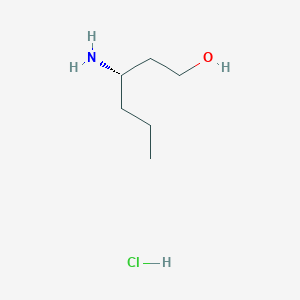![molecular formula C5H10Cl2N4 B1401573 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1429056-45-0](/img/structure/B1401573.png)
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Overview
Description
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered significant interest in medicinal chemistry.
Mechanism of Action
Target of Action
It’s known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are known to provide potent ligands for numerous receptors .
Mode of Action
It’s known that the compound is used as a pharmaceutical intermediate in the preparation of sitagliptin phosphate , which is a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes .
Biochemical Pathways
The compound is part of a focused small molecule library of triazolopyrazines, which are known to shed light on biochemical mechanisms .
Pharmacokinetics
The compound is soluble in methanol , which could potentially impact its bioavailability.
Result of Action
It’s known that the compound is used as a pharmaceutical intermediate in the preparation of sitagliptin phosphate , which is an oral hypoglycaemic agent .
Action Environment
It’s recommended to store the compound at room temperature, in a cool and dark place , which suggests that light and temperature could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It has been shown to interact with enzymes such as dipeptidyl peptidase-4 (DPP-4), which is involved in glucose metabolism and insulin regulation . The compound’s interaction with DPP-4 inhibits the enzyme’s activity, leading to increased insulin secretion and improved glucose tolerance. Additionally, this compound interacts with various proteins and receptors, influencing cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involved in glucose metabolism and insulin signaling . The compound enhances insulin secretion from pancreatic beta cells, thereby improving glucose uptake and utilization in peripheral tissues. Furthermore, it affects gene expression by modulating the activity of transcription factors involved in metabolic regulation . These cellular effects contribute to the compound’s potential as a therapeutic agent for metabolic disorders such as diabetes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes and receptors. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the degradation of incretin hormones . This inhibition leads to prolonged incretin activity, which enhances insulin secretion and lowers blood glucose levels. Additionally, the compound may interact with other biomolecules, such as G-protein-coupled receptors, to modulate cellular signaling pathways and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biological activity and continues to influence cellular functions, such as insulin secretion and glucose metabolism, over extended periods . These findings suggest that the compound has potential for long-term therapeutic use.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with dosage. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, such as hepatotoxicity and gastrointestinal disturbances . These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism and insulin signaling . The compound interacts with enzymes such as DPP-4, modulating their activity and influencing the levels of metabolic intermediates . Additionally, it affects the flux of metabolites through various pathways, contributing to improved glucose utilization and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular membranes and transport proteins, which facilitate its uptake and localization within target tissues . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and receptors involved in metabolic regulation . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, such as the endoplasmic reticulum or mitochondria . These localization patterns are essential for the compound’s ability to modulate cellular functions and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures, followed by cyclization and reduction steps . Another approach involves the use of trifluoroacetyl group induction and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound often leverage commercially available, inexpensive reagents to achieve multigram-scale synthesis. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups that enhance the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly employed to introduce different substituents at specific positions on the triazolopyrazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, trifluoroacetic acid, and various chlorinating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrazines .
Scientific Research Applications
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
- 7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride is unique due to its specific structural features and reactivity profile. Compared to similar compounds, it offers distinct advantages in terms of stability and versatility in synthetic applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c1-2-9-4-7-8-5(9)3-6-1;;/h4,6H,1-3H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUQOBLTVALDIRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855626 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429056-45-0 | |
| Record name | 5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(1S)-1-[(2R)-4-hexyl-5-oxooxolan-2-yl]-2-hydroxyethyl]hexa-2,4-dienamide](/img/structure/B1401497.png)








![2,2'-[Naphthalene-1,5-diylbis(oxy)]diacetic acid](/img/structure/B1401511.png)
